molecular formula C20H19FN6O2 B2355023 2-(4-(dimethylamino)-1-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl)-N-(5-fluoro-2-methylphenyl)acetamide CAS No. 1215800-72-8

2-(4-(dimethylamino)-1-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl)-N-(5-fluoro-2-methylphenyl)acetamide

Numéro de catalogue: B2355023
Numéro CAS: 1215800-72-8
Poids moléculaire: 394.41
Clé InChI: VJGMEPVBLPWZDO-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

2-(4-(dimethylamino)-1-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl)-N-(5-fluoro-2-methylphenyl)acetamide is a useful research compound. Its molecular formula is C20H19FN6O2 and its molecular weight is 394.41. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Activité Biologique

The compound 2-(4-(dimethylamino)-1-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl)-N-(5-fluoro-2-methylphenyl)acetamide (CAS Number: 1243062-15-8) is a synthetic derivative of quinoxaline and triazole. This compound has garnered attention due to its potential biological activities, particularly in the fields of oncology and neuropharmacology.

  • Molecular Formula : C19H18N6O2
  • Molecular Weight : 362.4 g/mol
  • Structure : The compound features a quinoxaline core with a triazole moiety and a dimethylamino group, which are known to enhance biological activity through various mechanisms.

The primary mechanism of action for this compound is believed to involve DNA intercalation , which disrupts DNA replication and transcription processes. This leads to inhibition of cell growth and proliferation, ultimately resulting in cell death. The compound may also interact with various biochemical pathways related to apoptosis and cell cycle regulation.

Anticancer Activity

Recent studies have indicated that derivatives of quinoxaline, including this compound, exhibit significant anticancer properties. For instance:

  • In vitro studies show that compounds within this class can induce apoptosis in cancer cell lines such as HCT-116 (colon cancer) and MCF-7 (breast cancer) with IC50 values ranging from 1.9 to 3.23 µg/mL, demonstrating their potency compared to standard chemotherapeutics like doxorubicin .
Cell LineIC50 (µg/mL)Reference
HCT-1161.9
MCF-72.3
Doxorubicin3.23

Neuropharmacological Effects

The compound has also been studied for its effects on the central nervous system:

  • It has shown potential as an antidepressant by reducing immobility in behavioral despair models in rats. This effect is associated with its interaction with adenosine receptors (A1 and A2), which play critical roles in mood regulation .

Case Studies

Several case studies have highlighted the efficacy of quinoxaline derivatives:

  • Study on Antidepressant Effects : A series of experiments demonstrated that compounds similar to this one significantly reduced immobility in the Porsolt test, suggesting rapid antidepressant effects.
  • Antitumor Activity : In a recent trial, the compound was tested against various tumor cell lines, showing promising results in inhibiting tumor growth through mechanisms involving apoptosis and cell cycle arrest.

Pharmacokinetics

Understanding the pharmacokinetics of this compound is crucial for its therapeutic application:

  • Absorption : The compound exhibits good bioavailability due to its lipophilic nature.
  • Metabolism : It undergoes hepatic metabolism, primarily through cytochrome P450 enzymes.
  • Excretion : Renal excretion is the primary route for elimination from the body.

Applications De Recherche Scientifique

Antimicrobial Activity

Research indicates that derivatives of triazolo[4,3-a]quinoxalines exhibit significant antimicrobial properties. Preliminary studies on similar compounds have shown effectiveness against various bacterial strains, including Staphylococcus aureus and Pseudomonas aeruginosa . The unique structural features of this compound may enhance its efficacy as an antimicrobial agent.

Anticancer Potential

The quinoxaline scaffold is recognized for its anticancer properties. Studies have demonstrated that compounds based on this structure can inhibit cell proliferation in various cancer cell lines, including breast (MCF-7) and lung (A549) cancers . The ability of the compound to induce apoptosis through modulation of key proteins such as BAX and caspases suggests its potential as a therapeutic agent in oncology.

Neuropharmacological Effects

Compounds similar to 2-(4-(dimethylamino)-1-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl)-N-(5-fluoro-2-methylphenyl)acetamide have shown promise in treating mood disorders. For instance, certain derivatives have been reported to reduce immobility in behavioral despair models in rats, indicating potential antidepressant activity . This aspect opens avenues for further exploration in neuropharmacology.

Synthesis and Derivatization

The synthesis of this compound can be approached through several methods involving cyclization reactions and functional group modifications. Notably:

  • Cyclization Reactions : These reactions are crucial for forming the triazole and quinoxaline rings.
  • Functional Group Modifications : Altering substituents on the aromatic rings can optimize biological activity.

A detailed study on synthetic routes has revealed sustainable methods that allow for extensive derivatization while maintaining high yields .

Comparative Analysis with Related Compounds

To better understand the potential applications of this compound, a comparative analysis with structurally similar compounds is essential:

Compound NameStructural FeaturesBiological Activity
1-(5-Fluoro-2-methylphenyl)-3-(dimethylamino)ureaUrea linkageAntitumor
7-Amino-[1,2,4]triazolo[4,3-a]quinoxalineAmino groupAntimicrobial
5-Methoxy-[1,2,4]triazolo[4,3-a]quinoxalineMethoxy substitutionAntidepressant

The unique combination of functional groups in this compound may enhance its biological activity compared to these related compounds.

Propriétés

IUPAC Name

2-[4-(dimethylamino)-1-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-2-yl]-N-(5-fluoro-2-methylphenyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19FN6O2/c1-12-8-9-13(21)10-15(12)22-17(28)11-26-20(29)27-16-7-5-4-6-14(16)23-18(25(2)3)19(27)24-26/h4-10H,11H2,1-3H3,(H,22,28)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJGMEPVBLPWZDO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)F)NC(=O)CN2C(=O)N3C4=CC=CC=C4N=C(C3=N2)N(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19FN6O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.